molecular formula C10H8BrNO3 B1601206 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid CAS No. 92622-97-4

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1601206
CAS No.: 92622-97-4
M. Wt: 270.08 g/mol
InChI Key: KETOXWNTPOPCTC-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxy-1H-indole-2-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: Biologically, indole derivatives have shown a range of activities, including antiviral, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential biological activities and therapeutic applications.

Medicine: In medicine, indole derivatives are explored for their potential use in drug development. The compound's ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's indole core can bind to various biological targets, leading to the modulation of specific pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the bromine atom present in 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid, resulting in different reactivity and biological activity.

  • 4-Bromo-1H-indole-2-carboxylic acid: This compound has a similar structure but lacks the methoxy group, leading to variations in its chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOXWNTPOPCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538105
Record name 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92622-97-4
Record name 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-bromo-5-hydroxyindole-2-carboxylate (1.49 g, 5 mmol), (Jnl. Org. Chem. 1984, 49, 4761), was dissolved in ethanol (10 ml) and water (3.5 ml). Potassium hydroxide (840 mg) was added and the mixture stirred at 50° C. under an atmosphere of nitrogen for 1 hour then cooled to ambient temperature. The solvent was evaporated and the residue re-dissolved in water (25 ml). 2M Aqueous hydrochloric acid was added until the reaction mixture was at pH4, giving a precipitate which was filtered off, washed with water and dried under vacuum to give 4-bromo-5-methoxyindole-2-carboxylic acid (1.30, 96%).
Name
Ethyl 4-bromo-5-hydroxyindole-2-carboxylate
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
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Reactant of Route 6
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